(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S2/c1-22-17(19)16-14-8-11-23-15(14)7-10-18(16)24(20,21)12-9-13-5-3-2-4-6-13/h2-6,8-9,11-12,16H,7,10H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGVHGSRPUPYKJ-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1S(=O)(=O)C=CC3=CC=CC=C3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C2=C(CCN1S(=O)(=O)/C=C/C3=CC=CC=C3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that pyridine derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the biological processes in which these targets are involved.
Biochemical Pathways
Pyridine derivatives have been found to be involved in a wide range of biological processes, including proline metabolism, nucleophilic substitution reactions, and others. .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been reported in the literature. The pharmacokinetic profile of a compound is crucial in determining its bioavailability, efficacy, and safety. Factors such as solubility, stability, permeability, and metabolic stability play a key role in the ADME properties of a compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, temperature, and others. For instance, the reaction of certain pyridine derivatives has been found to be promoted by base in a specific solvent. .
Biological Activity
(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to consolidate findings on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex heterocyclic structure with the following key components:
- Thieno[3,2-c]pyridine core : This bicyclic structure is known for its diverse biological activities.
- Styrylsulfonyl group : This moiety is often associated with increased bioactivity and solubility.
Chemical Formula
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Inhibition of Protein Kinases : Compounds in this class can inhibit various protein kinases involved in cellular signaling pathways. For instance, they may inhibit the PERK pathway, which is crucial in tumorigenesis and cancer cell survival .
- Antimicrobial Activity : Some tetrahydrothieno derivatives have demonstrated antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways.
In Vitro Studies
A review of related literature highlights several in vitro studies demonstrating the biological activity of similar compounds:
- Cell Line Studies : Research has shown that tetrahydrothieno derivatives can inhibit cancer cell proliferation in various human tumor cell lines.
- Mechanistic Insights : Studies have elucidated that these compounds may affect cell cycle progression and induce apoptosis through mitochondrial pathways.
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound:
- Tumor Xenograft Models : Animal studies have demonstrated the efficacy of similar compounds in reducing tumor size in xenograft models .
Case Study 1: Anticancer Activity
A study investigated the effects of a related compound on breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity against Staphylococcus aureus. The compound exhibited potent inhibitory effects at low concentrations.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally similar heterocyclic sulfonates (e.g., ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine derivatives) often involves multi-step protocols, including sulfonation, cyclization, and esterification. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfonation to prevent side reactions.
- Catalyst selection : Use ammonium persulfate (APS) for controlled radical polymerization in analogous systems .
- Purification : Column chromatography with ethyl acetate/hexane gradients resolves stereoisomers.
- Validation : Monitor intermediates via TLC and confirm final products via HRMS and NMR.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR (500 MHz, DMSO-d₆) resolves sulfonyl and ester groups; NOESY confirms (E)-styryl configuration.
- X-ray crystallography : For solid-state conformation, use single-crystal XRD (e.g., bond angles: C–S–O ≈ 117.94°, C–C–C ≈ 109.6° as in related thienopyridines ).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- HPLC-PDA : Purity >98% with C18 reverse-phase columns (acetonitrile/water gradient).
Q. What protocols ensure the compound’s stability during storage and handling?
- Methodological Answer :
- Storage : Store at RT in airtight, light-resistant containers under nitrogen to prevent hydrolysis of the sulfonyl group .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., esterification).
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonyl group’s role in biological activity?
- Methodological Answer :
- Analog synthesis : Replace the styryl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Computational modeling : Perform docking simulations (AutoDock Vina) to correlate sulfonyl group orientation with binding affinity .
Q. What computational methods predict the compound’s interactions with biological targets, and how can results be validated experimentally?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate ligand-protein interactions (GROMACS) using SMILES/InChi inputs .
- ADMET prediction : Use EPA DSSTox for toxicity profiling (e.g., hepatotoxicity risk) .
- Validation : Compare computational binding energies with SPR (surface plasmon resonance) dissociation constants (KD).
Q. How can contradictions in spectral data (e.g., NMR vs. XRD) for stereoisomers be resolved?
- Methodological Answer :
- Multi-technique validation : Cross-reference NOESY (nuclear Overhauser effects) with XRD dihedral angles .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to reconcile experimental vs. theoretical data .
Q. What challenges arise in scaling up the synthesis, and how can side reactions be mitigated?
- Methodological Answer :
- Scale-up issues : Exothermic sulfonation requires jacketed reactors with precise temperature control (-10°C) .
- Side reactions : Add scavengers (e.g., triethylamine) to trap reactive intermediates.
- Process analytics : Use inline FTIR to monitor reaction progression.
Q. What experimental approaches identify degradation pathways under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylate or sulfonic acid derivatives).
- Mechanistic studies : Use isotopic labeling (¹⁸O-H₂O) to track hydrolysis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
